![molecular formula C15H23ClO B13163814 ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylhexyl group linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzene: The initial step involves the chloromethylation of benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction produces benzyl chloride.
Etherification: The benzyl chloride is then reacted with 4-methylhexanol in the presence of a base such as sodium hydride to form the ether linkage, resulting in the formation of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation and etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in drug development as a building block for pharmacologically active compounds.
- Investigated for its interactions with biological macromolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but lacks the ether linkage and the 4-methylhexyl group.
4-Methylhexyl Chloride: Similar in structure but lacks the benzene ring and the ether linkage.
Uniqueness:
- The presence of both the chloromethyl group and the 4-methylhexyl group linked through an ether bond makes ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene unique. This combination of functional groups provides distinct reactivity and potential applications compared to its similar compounds.
Properties
Molecular Formula |
C15H23ClO |
|---|---|
Molecular Weight |
254.79 g/mol |
IUPAC Name |
[4-(chloromethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
InChI Key |
DTNDDJASIUTFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
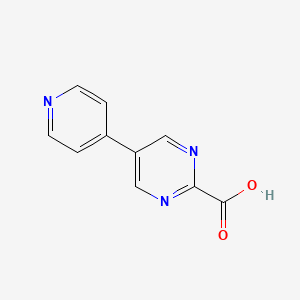
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)

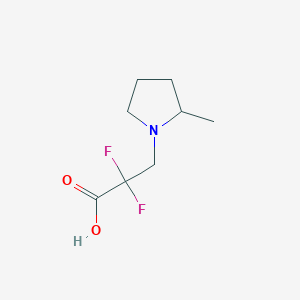


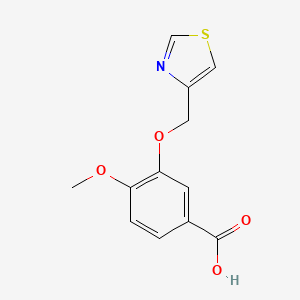
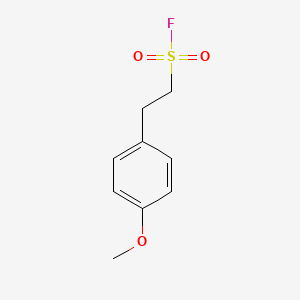
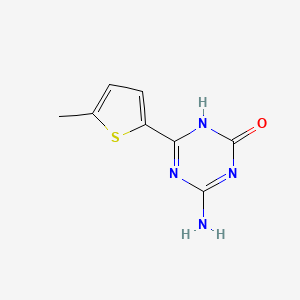
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
